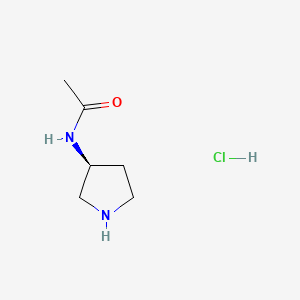

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

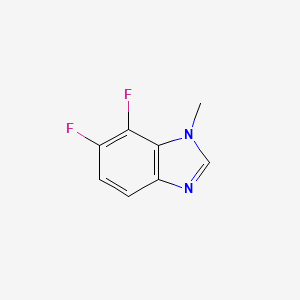

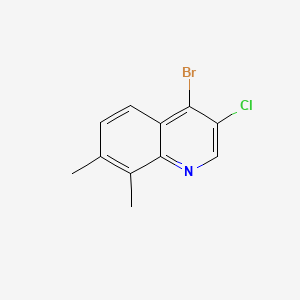

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O . Its average mass is 164.633 Da .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthesis route involves the reaction of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride with 2-fluoropyridine-5-carbonyl chloride .Molecular Structure Analysis

The molecular structure of “(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in “(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including functionalization and ring construction . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” has a molecular weight of 164.63322 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved documents.科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine Ring and Its Derivatives : The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases due to its unique structural properties. It allows efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and provides increased three-dimensional coverage. Derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have shown selectivity towards various biological targets. This review delves into bioactive molecules characterized by the pyrrolidine ring, discussing synthetic strategies, steric factors' influence on biological activity, and the structure-activity relationship (SAR) of these compounds. The review suggests that the versatility of the pyrrolidine ring can guide the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Pharmacology of Aniracetam

Aniracetam and Cognitive Enhancement : An extensive review of preclinical pharmacological data on aniracetam, a pyrrolidinone derivative, provides evidence of its effects on learning and memory, especially in animals with impaired cognitive abilities. Aniracetam has shown to be more potent than piracetam, a structurally similar nootropic drug. Although the exact mechanism of action remains elusive, aniracetam acts as a positive modulator at AMPA subtype of glutamate receptors. This activity contributes to its cognitive-enhancing effects. Metabolites of aniracetam also exhibit positive effects on memory, further supporting the cognition enhancement observed after treatment with aniracetam. This review underscores aniracetam's potential therapeutic value in treating dementias (Martin & Haefely, 1993).

Safety and Hazards

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYDYVCYFKVCW-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735269 |

Source

|

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | |

CAS RN |

1246277-44-0 |

Source

|

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)